Ethyl cyclobutanecarboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125691. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

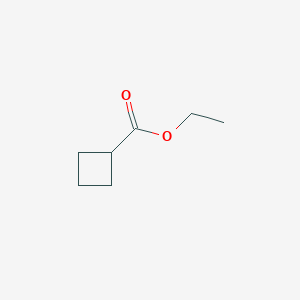

Structure

3D Structure

特性

IUPAC Name |

ethyl cyclobutanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVBADCAMQOTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164204 | |

| Record name | Ethyl cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14924-53-9 | |

| Record name | Ethyl cyclobutanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14924-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclobutanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014924539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14924-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOBUTANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6X223365 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Structural and Conformational Analysis of Ethyl Cyclobutanecarboxylate

An advanced technical guide for researchers, scientists, and professionals in drug development, detailing the structural nuances and conformational dynamics of ethyl cyclobutanecarboxylate. This document synthesizes data from analogous compounds to project the structural behavior of the title molecule, providing a foundational understanding for its application in medicinal chemistry and materials science.

This compound, a key building block in organic synthesis, possesses a unique structural framework dominated by the strained four-membered cyclobutane ring. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing novel derivatives, and its incorporation into larger molecular scaffolds. This whitepaper provides a comprehensive analysis of the structural parameters and conformational landscape of this compound, drawing upon experimental data from related cyclobutane derivatives and computational modeling principles.

Molecular Structure and Conformational Landscape

The core of this compound is the cyclobutane ring, which is not planar. To alleviate ring strain, cyclobutane adopts a puckered or "butterfly" conformation. This puckering leads to two distinct substituent positions: axial and equatorial. Consequently, the ethyl carboxylate group can exist in either of these orientations, leading to a dynamic equilibrium between two primary conformers.

The ethyl ester group itself introduces additional conformational flexibility through rotation around the C(ring)-C(ester) and C-O bonds. The orientation of the carbonyl group relative to the cyclobutane ring and the conformation of the ethyl chain are critical factors in determining the overall molecular shape and energy.

Conformational Equilibrium

The two primary conformers of this compound are the equatorial and axial forms. Generally, for monosubstituted cycloalkanes, the equatorial conformer is favored to minimize steric interactions. In the case of this compound, the equatorial conformer is predicted to be the more stable and thus the major component at equilibrium. The axial conformer, experiencing greater steric hindrance with the syn-axial hydrogens of the cyclobutane ring, will be present in a smaller population.

Caption: Conformational equilibrium between the equatorial and axial forms of this compound.

Structural Parameters

Bond Lengths and Angles of Analogous Cyclobutane Systems

The following table summarizes key bond lengths and angles for the cyclobutane ring and the carboxylate group, derived from studies on cyclobutanecarboxylic acid.

| Parameter | Value (Equatorial Conformer) | Value (Axial Conformer) |

| Bond Lengths (Å) | ||

| C-C (ring) | ~1.548 | ~1.548 |

| C(ring)-C(ester) | ~1.510 | ~1.510 |

| C=O | ~1.205 | ~1.205 |

| C-O | ~1.340 | ~1.340 |

| O-C(ethyl) | ~1.450 | ~1.450 |

| Bond Angles (°) ** | ||

| C-C-C (ring) | ~88.0 | ~88.0 |

| C(ring)-C(ester)=O | ~125.0 | ~125.0 |

| C(ring)-C(ester)-O | ~112.0 | ~112.0 |

| C(ester)-O-C(ethyl) | ~117.0 | ~117.0 |

| Dihedral Angles (°) ** | ||

| Puckering Angle | ~35 | ~35 |

| C(ring)-C(ring)-C-C(ester) | ~125 (gauche) | ~85 (gauche) |

Experimental Methodologies for Structural Analysis

The determination of the precise three-dimensional structure and conformational preferences of molecules like this compound in the gas phase relies on sophisticated experimental techniques, primarily gas-phase electron diffraction and microwave spectroscopy, often in conjunction with computational chemistry.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of small molecules. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the gas jet.

-

Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The radial distribution of scattered electron intensity is converted into a molecular scattering function. This function is then compared with theoretical scattering patterns calculated for various molecular geometries. A least-squares refinement is used to find the structural parameters that best fit the experimental data.

Caption: A simplified workflow for molecular structure determination using Gas-Phase Electron Diffraction.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. This technique provides highly accurate rotational constants, from which the moments of inertia and, subsequently, the precise molecular geometry can be derived. It is particularly sensitive to the presence of different conformers.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into a high-vacuum chamber at low pressure.

-

Microwave Irradiation: The gaseous sample is irradiated with microwave radiation of sweeping frequency.

-

Absorption Detection: When the microwave frequency matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected.

-

Spectral Analysis: The resulting spectrum, a plot of absorption versus frequency, reveals the rotational transitions. By assigning these transitions, the rotational constants (A, B, and C) for each conformer are determined.

-

Structure Determination: The rotational constants are used to calculate the moments of inertia. By analyzing the moments of inertia of various isotopically substituted species, the precise atomic coordinates can be determined, yielding a detailed molecular structure.

Computational Chemistry

In the absence of direct experimental data, computational chemistry provides invaluable insights into the structural and conformational properties of molecules. Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), can be used to predict molecular geometries, relative energies of conformers, and vibrational frequencies.

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure on the potential energy surface.

-

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

Conclusion

The structural and conformational analysis of this compound is dictated by the puckered nature of the cyclobutane ring and the rotational freedom of the ethyl ester substituent. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built upon the well-established principles of conformational analysis and data from analogous cyclobutane derivatives. The equatorial conformer is predicted to be the most stable, and its structural parameters can be reliably estimated. The experimental techniques of gas-phase electron diffraction and microwave spectroscopy, complemented by computational modeling, provide the necessary tools for a detailed and accurate elucidation of its molecular structure. This foundational knowledge is critical for the rational design and application of this compound in various fields of chemical science.

An In-depth Technical Guide to the Synthesis of Ethyl Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl cyclobutanecarboxylate, a valuable building block in pharmaceutical and fine chemical synthesis. The document details several reliable methods, offering experimental protocols and comparative data to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound (CAS: 14924-53-9) is a key intermediate used in the synthesis of a variety of organic molecules.[1] Its cyclobutane moiety is of particular interest in drug discovery as it can impart unique conformational constraints and metabolic stability to drug candidates. This guide outlines three principal, well-documented methods for the synthesis of this compound.

Core Synthesis Pathways

The synthesis of this compound can be approached through several routes, primarily involving the direct esterification of cyclobutanecarboxylic acid, a multi-step process from diethyl 1,1-cyclobutanedicarboxylate, or via the corresponding acid chloride. Each pathway offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

Pathway 1: Fischer Esterification of Cyclobutanecarboxylic Acid

The most direct and atom-economical approach to this compound is the Fischer esterification of cyclobutanecarboxylic acid with ethanol. This acid-catalyzed equilibrium reaction is typically driven to completion by using an excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[2]

Experimental Protocol

A solution of cyclobutanecarboxylic acid (1.0 eq) in absolute ethanol (10-20 eq) is treated with a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). The mixture is heated to reflux and maintained at this temperature for 2-4 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is then diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude this compound is then purified by fractional distillation to yield the final product.

Caption: Fischer Esterification of Cyclobutanecarboxylic Acid.

Pathway 2: Synthesis from Diethyl 1,1-Cyclobutanedicarboxylate

This pathway involves a three-step sequence starting from the readily available diethyl malonate and trimethylene bromide. The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid, which is subsequently esterified.

Step 2a: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

Experimental Protocol: To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.0 eq) in absolute ethanol, is added diethyl malonate (1.0 eq). The mixture is stirred until the formation of the sodium salt is complete. Trimethylene bromide (1.05 eq) is then added, and the reaction mixture is heated at reflux for several hours. After cooling, the precipitated sodium bromide is removed by filtration. The excess ethanol is distilled off, and the residue is treated with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude diethyl 1,1-cyclobutanedicarboxylate is purified by vacuum distillation.

Step 2b: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid

Experimental Protocol: Diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) is refluxed with an ethanolic solution of potassium hydroxide (2.5 eq) for 2-3 hours to effect hydrolysis of the ester groups.[3] The ethanol is then removed by distillation. The resulting potassium salt is dissolved in water and acidified with concentrated hydrochloric acid. The liberated 1,1-cyclobutanedicarboxylic acid is extracted with diethyl ether. The ether extracts are dried and concentrated to yield the crude dicarboxylic acid. This is then heated at 160-170 °C until the evolution of carbon dioxide ceases, indicating complete decarboxylation.[3] The resulting crude cyclobutanecarboxylic acid is then purified by distillation.[4]

Step 2c: Esterification

The cyclobutanecarboxylic acid obtained in the previous step is then esterified with ethanol using the Fischer esterification protocol described in Pathway 1.

References

Ethyl Cyclobutanecarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclobutanecarboxylate is a pivotal chemical intermediate with significant applications in the pharmaceutical and organic synthesis sectors. This document provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and its role in drug development, particularly in relation to its interaction with the cannabinoid type 2 (CB2) receptor. Detailed experimental protocols for its synthesis, alongside visualizations of the synthetic workflow and the CB2 receptor signaling pathway, are presented to support research and development activities.

Chemical Identity and Identifiers

This compound is an ester characterized by a cyclobutane ring attached to a carboxyl group, with an ethyl substituent. Its unique strained ring structure imparts specific chemical properties that are leveraged in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 14924-53-9 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Cyclobutanecarboxylic acid ethyl ester, NSC 125691 | [1] |

| InChI | InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3 | [1] |

| InChIKey | SMVBADCAMQOTOV-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1CCC1 | [1] |

| EC Number | 238-995-0 | |

| Beilstein/REAXYS | 1929653 | |

| PubChem CID | 84700 | |

| DSSTox Substance ID | DTXSID70164204 |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

| Density | 0.928 g/mL at 25 °C | |

| Boiling Point | 159 °C | |

| Refractive Index | 1.426 (n20/D) | |

| Flash Point | 107 °F | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of its precursor, cyclobutanecarboxylic acid, with ethanol in the presence of an acid catalyst. The precursor, cyclobutanecarboxylic acid, can be synthesized from the hydrolysis and decarboxylation of diethyl cyclobutanedicarboxylate, which is formed from the reaction of trimethylene dibromide and ethyl malonate.[3]

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

1,1-Cyclobutanedicarboxylic acid

-

Distilling flask (75-mL)

-

Claisen flask (75-mL) as a receiver

-

Thermometer

-

Metal or oil bath

Procedure:

-

Place the 1,1-cyclobutanedicarboxylic acid into the 75-mL distilling flask, equipped with a thermometer and connected to the Claisen flask as a receiver.

-

Cool the receiver with running water.

-

Heat the distilling flask in a metal or oil bath to a temperature of 160–170 °C.

-

Continue heating until the evolution of carbon dioxide ceases, indicating the completion of the decarboxylation.

-

Raise the bath temperature to 210–220 °C and collect the fraction that boils at 189–195 °C. This is the crude cyclobutanecarboxylic acid.

-

Redistill the crude product to obtain pure cyclobutanecarboxylic acid.

Experimental Protocol: Fischer Esterification to this compound

This is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound.[4][5][6][7][8]

Materials:

-

Cyclobutanecarboxylic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine cyclobutanecarboxylic acid and a large excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by distillation to obtain the final product.

Synthesis Workflow

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of complex pharmaceutical compounds.[2][9] The incorporation of the cyclobutane moiety can impart unique conformational constraints and metabolic stability to drug candidates.[10]

Role as a Pharmaceutical Intermediate

Its utility as a pharmaceutical intermediate is well-established, contributing to the development of a variety of advanced therapeutic agents.[2] The cyclobutane ring is a key structural motif in several approved drugs, and this compound provides a convenient starting point for their synthesis.

Interaction with the Cannabinoid Type 2 (CB2) Receptor

Recent studies have highlighted the potential of compounds derived from this compound in modulating the activity of the cannabinoid type 2 (CB2) receptor. The CB2 receptor is primarily expressed in immune tissues and is a promising therapeutic target for a range of inflammatory and neurodegenerative diseases, as well as certain types of pain, without the psychoactive side effects associated with the CB1 receptor.[11][12]

Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that often involves the mitogen-activated protein (MAP) kinase pathway.[13][14] This signaling can lead to the modulation of gene expression, such as the induction of the early growth response protein 1 (Krox-24), which plays a role in cell growth and differentiation.[13]

CB2 Receptor Signaling Pathway

Safety and Handling

This compound is a flammable liquid and vapor.[15] Appropriate safety precautions, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat, should be taken when handling this compound. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical compound with significant value in synthetic chemistry, particularly in the realm of drug discovery and development. Its well-defined chemical properties and synthetic accessibility make it a crucial intermediate for introducing the cyclobutane scaffold into novel therapeutic agents. The growing understanding of its derivatives' interactions with biological targets, such as the CB2 receptor, opens up new avenues for the development of treatments for a variety of diseases. This guide provides a foundational resource for researchers and professionals working with this versatile molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Signaling pathway associated with stimulation of CB2 peripheral cannabinoid receptor. Involvement of both mitogen-activated protein kinase and induction of Krox-24 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

Molecular weight and formula of ethyl cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the chemical and physical properties of ethyl cyclobutanecarboxylate, a key organic compound utilized in various synthetic applications, including the development of pharmaceuticals and agrochemicals.[1] This document provides essential data, experimental methodologies, and logical workflows to support research and development activities.

Core Chemical Properties and Data

This compound is an ester characterized by a cyclobutane ring structure.[1] Its molecular formula is C₇H₁₂O₂.[1][2][3][4] The compound's molecular weight is approximately 128.17 g/mol .[2][4]

The fundamental physicochemical properties of this compound are collated in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂[1][2][3] |

| Molecular Weight | 128.17 g/mol [2][4] |

| Alternate Molecular Weight | 128.1690 g/mol |

| IUPAC Name | This compound[2] |

| CAS Registry Number | 14924-53-9[3] |

| Density | 0.928 g/mL at 25 °C |

| Boiling Point | 159 °C |

| Refractive Index | n20/D 1.426 |

Experimental Protocols

The following section details a standard experimental protocol for the synthesis of this compound via Fischer esterification.

Objective: To synthesize this compound through the acid-catalyzed esterification of cyclobutanecarboxylic acid with ethanol.

Materials:

-

Cyclobutanecarboxylic acid

-

Absolute ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and distillation apparatus

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, combine one molar equivalent of cyclobutanecarboxylic acid with three molar equivalents of absolute ethanol.

-

Catalyst Addition: While stirring the mixture in an ice bath, slowly add a catalytic amount (e.g., 0.1 molar equivalents) of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture to remove the drying agent. Purify the resulting crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Visualized Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the logical steps and relationships in the synthesis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Guide: Physicochemical Properties of Ethyl Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of ethyl cyclobutanecarboxylate, a key intermediate in various chemical syntheses. The document outlines its fundamental physicochemical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The essential physical properties of this compound are summarized below. These values are critical for its handling, purification, and use in synthetic applications.

| Property | Value | Units | Notes |

| Boiling Point | 159[1][2][3] | °C | At standard atmospheric pressure. |

| Melting Point | -48[1] | °C | --- |

| Density | 0.9549[1] | g/cm³ | at 20 °C |

| Refractive Index | 1.426 | --- | at 20°C with sodium D-line |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

Given the low melting point of this compound (-48 °C), this procedure requires a cryostat or a specialized low-temperature melting point apparatus.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Apparatus:

-

Low-temperature melting point apparatus or cryostat

-

Sealed capillary tubes

-

Thermometer calibrated for low temperatures

-

Solidified sample of this compound (frozen using a suitable cooling bath, e.g., dry ice/acetone)

Procedure:

-

Sample Preparation: A small amount of previously solidified this compound is finely powdered at low temperature and packed into a sealed capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the low-temperature melting point apparatus.

-

Heating: The apparatus is set to a temperature well below the expected melting point and then heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the anticipated melting range.[5]

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded:

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of liquid.[6]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Apparatus:

-

Thiele tube[2]

-

High-boiling point mineral oil

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube, sealed at one end

-

Bunsen burner or other heat source

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Approximately 0.5 mL of this compound is placed into the small test tube. A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube.[6]

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing mineral oil, making sure the rubber band is above the oil level to prevent softening.[6]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[6] Convection currents will ensure uniform temperature distribution throughout the oil.[3]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a vigorous and continuous stream of bubbles is observed.[6]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6][8]

Logical Workflow for Property Determination

The following diagram illustrates the logical sequence of steps for determining the key physical properties of a liquid sample like this compound.

References

- 1. westlab.com [westlab.com]

- 2. Thiele tube - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomus.edu.iq [uomus.edu.iq]

Ethyl Cyclobutanecarboxylate: A Physicochemical Profile for Researchers

An In-depth Technical Guide on the Density and Refractive Index of Ethyl Cyclobutanecarboxylate

This technical guide provides a comprehensive overview of two key physical properties of this compound: density and refractive index. Tailored for researchers, scientists, and professionals in drug development, this document outlines the quantitative values of these properties, details the experimental protocols for their measurement, and discusses their significance in a scientific and industrial context.

Core Physicochemical Data

The density and refractive index are fundamental physical constants that are crucial for the identification, purity assessment, and quality control of chemical compounds. For this compound, these values are well-established.

| Property | Value | Conditions |

| Density | 0.928 g/mL | at 25 °C |

| Refractive Index | 1.426 | at 20 °C (lit.) |

Significance in Research and Drug Development

The precise determination of density and refractive index is not merely an academic exercise; these parameters have significant practical applications in scientific research and the pharmaceutical industry.

Density is a critical parameter in formulation development and quality control.[1] In drug formulation, the density of an excipient or active pharmaceutical ingredient (API) can influence the stability, solubility, and overall performance of the final product.[1][2] For liquid formulations, density affects viscosity and flowability, which are key considerations for manufacturing processes and drug delivery.[1] Consistent density measurements across different batches ensure product uniformity and adherence to regulatory standards.[2]

Refractive index serves as a rapid and non-destructive method for identifying substances and assessing their purity.[3][4] For a pure compound, the refractive index is a unique and constant value under specific conditions of temperature and wavelength.[3] Any deviation from the standard value can indicate the presence of impurities.[3] In drug development, refractometry is employed for the quality control of raw materials, monitoring the concentration of solutions, and ensuring the integrity of the final product.[3][5] The combination of refractive index and density measurements can be a powerful tool for in-situ quality control in pharmaceutical manufacturing.[6]

Experimental Protocols

Accurate and reproducible data are contingent upon meticulous experimental execution. The following sections detail the standard methodologies for the determination of density and refractive index.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a flask with a precise volume used for the accurate measurement of the density of a liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath

-

Syringe or pipette

-

Lint-free tissue

Procedure:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent and dried completely. The empty, dry pycnometer with its stopper is weighed on an analytical balance. This mass is recorded as m₁.

-

Filling with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The stopper is carefully inserted, ensuring that any excess liquid is expelled through the capillary.

-

Thermostatic Equilibration: The filled pycnometer is placed in a thermostatically controlled water bath until it reaches the desired temperature (e.g., 25 °C).

-

Weighing the Pycnometer with Reference Liquid: The pycnometer is removed from the water bath, and its exterior is carefully dried with a lint-free tissue. The filled pycnometer is then weighed, and the mass is recorded as m₂.

-

Cleaning and Filling with Sample: The pycnometer is emptied, cleaned, and dried. It is then filled with this compound.

-

Thermostatic Equilibration and Weighing of Sample: The pycnometer containing the sample is equilibrated in the water bath to the same temperature as the reference liquid. After drying the exterior, the pycnometer is weighed, and the mass is recorded as m₃.

-

Calculation: The density of the sample (ρₛ) is calculated using the following formula:

ρₛ = ((m₃ - m₁) / (m₂ - m₁)) * ρᵣ

where ρᵣ is the known density of the reference liquid at the experimental temperature.

Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is an optical instrument used for the determination of the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature circulating water bath

-

Light source (typically a sodium D-line lamp)

-

Dropper or pipette

-

Soft, lint-free tissue

-

Calibration standard (e.g., distilled water)

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. The prism surfaces are cleaned and a few drops of the standard are applied. The instrument is adjusted to read the known refractive index of the standard at a specific temperature (e.g., 1.3330 for water at 20 °C).

-

Temperature Control: The refractometer prisms are connected to a circulating water bath to maintain a constant temperature (e.g., 20 °C).

-

Sample Application: The prism surfaces are cleaned and dried. A few drops of this compound are placed on the lower prism using a clean dropper.

-

Measurement: The prism is closed and the light source is adjusted to illuminate the field of view. The adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Cleaning: After the measurement, the prism surfaces are thoroughly cleaned with a soft tissue and a suitable solvent.

Workflow for Physicochemical Characterization

The determination of physical properties like density and refractive index is an integral part of the overall workflow for the characterization and quality control of chemical compounds. The following diagram illustrates this logical progression.

Caption: Logical workflow for the synthesis, purification, analysis, and application of a chemical compound.

References

An In-depth Technical Guide on the Solubility Characteristics of Ethyl Cyclobutanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl cyclobutanecarboxylate (CAS No. 14924-53-9) is a cycloaliphatic ester recognized for its utility in the synthesis of complex organic molecules. Its structural features, including the strained cyclobutane ring and the ester functional group, contribute to its unique reactivity and physical properties. The solubility of a compound is a fundamental physicochemical parameter that dictates its behavior in solution, influencing reaction kinetics, crystallization, and bioavailability. This guide provides a detailed protocol for the experimental determination of this compound solubility and discusses the theoretical principles governing its dissolution in organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its general behavior and for designing solubility experiments.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 159 °C |

| Density | 0.928 g/mL at 25 °C |

| Refractive Index | n20/D 1.426 |

Qualitative Solubility of this compound

Based on available chemical literature, this compound exhibits the following general solubility characteristics:

The hydrophobic cyclobutane ring and the overall nonpolar character of the molecule contribute to its limited aqueous solubility, while the ester group allows for interactions with a range of organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents (e.g., in terms of mole fraction, mass fraction, or grams per 100g of solvent) at different temperatures. The absence of this data highlights the need for experimental determination to support process development and formulation activities. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a liquid solute in a solvent is the isothermal shake-flask method . This method is reliable and allows for reaching thermodynamic equilibrium.

5.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Calibrated glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column (e.g., polar or non-polar capillary column) or high-performance liquid chromatograph (HPLC) with an appropriate detector.

5.2. Experimental Procedure

-

Preparation of Solvent: Ensure all solvents are degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: Add a known excess amount of this compound to a series of vials. Then, add a precise volume or mass of the selected organic solvent to each vial. The presence of a distinct undissolved phase of the solute is crucial to ensure that the solution is saturated.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature. The samples should be agitated for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach equilibrium (i.e., when the concentration of the solute in the solvent no longer changes over time).

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a sample from the supernatant (the solvent phase) using a pre-warmed syringe to avoid any temperature-induced precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the concentration of this compound in the collected sample using a validated analytical method, such as GC or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis: Calculate the solubility in the desired units (e.g., mole fraction, mass fraction, g/100g solvent). Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

5.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent plays a crucial role. This compound can be considered a moderately polar compound due to the presence of the ester group.

-

Non-polar solvents (e.g., hexane, toluene): Solubility is expected to be driven by van der Waals forces.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate): Dipole-dipole interactions between the solvent and the ester group of this compound are expected to lead to good solubility.

-

Polar protic solvents (e.g., ethanol, methanol): In addition to dipole-dipole interactions, hydrogen bonding can occur between the solvent's hydroxyl group and the oxygen atoms of the ester.

A systematic approach to solvent selection would involve testing a range of solvents from different classes to build a comprehensive solubility profile.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary tools to generate this data reliably. The detailed experimental protocol for the isothermal shake-flask method, along with the theoretical considerations for solvent selection, will aid in the systematic study of its solubility characteristics. Accurate solubility data is indispensable for the successful application of this compound in research, development, and manufacturing, particularly within the pharmaceutical industry.

References

Spectroscopic Analysis of Ethyl Cyclobutanecarboxylate: A Technical Guide

Introduction

Ethyl cyclobutanecarboxylate is a cycloaliphatic ester with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, tailored for researchers, scientists, and drug development professionals.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the ethyl and cyclobutyl moieties of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.1 | Quintet | 1H | -CH-C=O |

| ~2.2 | Multiplet | 4H | Cyclobutyl CH₂ |

| ~1.9 | Multiplet | 2H | Cyclobutyl CH₂ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O |

| ~60 | -O-CH₂ -CH₃ |

| ~38 | CH -C=O |

| ~25 | Cyclobutyl CH₂ |

| ~18 | Cyclobutyl CH₂ |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the hydrocarbon framework.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester)[2] |

| ~1180 | Strong | C-O stretch (ester)[2] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1][3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [M - OCH₂CH₃]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4]

-

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4.0 and 5.0 cm from the bottom of the tube.[4]

-

The NMR tube is capped securely to prevent solvent evaporation.[4]

Data Acquisition:

-

The prepared NMR tube is inserted into the spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[4]

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4]

-

Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5]

-

The plates are mounted in the sample holder of the IR spectrometer.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample spectrum is then acquired.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

The solution is filtered to remove any particulate matter.

-

The sample is placed in a 2 mL autosampler vial with a screw cap.[6]

Data Acquisition:

-

The sample is introduced into the gas chromatograph (GC), which separates the components of the sample.

-

The separated components are then introduced into the mass spectrometer.

-

Electron ionization (EI) is typically used, where the sample molecules are bombarded with electrons, causing ionization and fragmentation.[7]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

References

- 1. This compound | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound [webbook.nist.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

In-Depth Technical Guide to the Stereoisomers of Substituted Ethyl Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, separation, characterization, and biological significance of stereoisomers of substituted ethyl cyclobutanecarboxylates. The unique three-dimensional arrangement of substituents on the cyclobutane ring significantly influences their chemical and biological properties, making stereochemical control a critical aspect in the development of novel therapeutics and functional materials.

Stereoselective Synthesis of Substituted Ethyl Cyclobutanecarboxylates

The construction of the cyclobutane core with specific stereochemistry is a challenging yet essential task in organic synthesis. Various methodologies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition is a powerful tool for the formation of cyclobutane rings. Photochemical and metal-catalyzed variants are commonly employed to synthesize substituted ethyl cyclobutanecarboxylates.

Experimental Protocol: Photochemical [2+2] Cycloaddition of Cinnamates

A general procedure for the photochemical [2+2] cycloaddition of an alkene with a maleimide can be adapted for the synthesis of substituted ethyl cyclobutanecarboxylates. In a typical setup, the alkene (2.0 equivalents) and the substituted ethyl acrylate (1.0 equivalent) are dissolved in a suitable solvent like dichloromethane. For reactions involving N-alkyl maleimides, the mixture is purged with argon and irradiated with UVA light (e.g., 370 nm) for 16–70 hours. For N-aryl maleimides, a photosensitizer such as thioxanthone (20 mol%) is added, and the mixture is irradiated with blue LED light (e.g., 440 nm) for 16 hours.[1] Purification is typically achieved through column chromatography.

Table 1: Selected Examples of [2+2] Cycloaddition for the Synthesis of Substituted Cyclobutanes

| Entry | Alkene | Cyclobutane Precursor | Catalyst/Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| 1 | Styrene | Ethyl cinnamate | Oxazaborolidine catalyst, hv | >95:5 | 98% | 85 | [1] |

| 2 | Ethylene | Ethyl 2-phenylacrylate | Rh₂(S-NTTL)₄ | - | 95% | 76 | [2] |

| 3 | 1-Hexene | Ethyl 2,3-butadienoate | Lewis Acid | 13:1 | - | 82 |

Ring Contraction and Expansion Methods

Alternative strategies, such as the ring expansion of cyclopropanes or the ring contraction of larger rings, can also provide access to stereochemically defined cyclobutanes.

Separation of Stereoisomers

Due to the frequent formation of stereoisomeric mixtures in synthesis, efficient separation techniques are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analytical and preparative separation of enantiomers and diastereomers of substituted ethyl cyclobutanecarboxylates.

Experimental Protocol: Chiral HPLC Separation

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical and often determined empirically. Common CSPs include polysaccharide-based columns (e.g., Chiralpak, Chiralcel). A typical mobile phase for normal-phase HPLC might consist of a mixture of n-hexane and isopropanol, often with a small amount of an additive like diethylamine to improve peak shape.[3][4] For reversed-phase HPLC, mixtures of water, acetonitrile, or methanol with buffers are common. The flow rate and column temperature are optimized to achieve the best resolution.[5][6]

Table 2: Chiral HPLC Conditions for the Separation of Cyclobutane Derivatives

| Compound Type | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Substituted Cyclobutane Carboxylic Acids | Chiralpak AD-H | n-Hexane/Isopropanol/Diethylamine (75:10:15:0.1) | 1.0 | UV | [3] |

| Diarylcyclobutanecarbaldehydes | Chiralpak IC | Heptane/Ethanol (92:8) | 1.0 | UV | |

| Thio-substituted Cyclobutanes | Chiralcel OD-R | Acetonitrile/Water | 0.5 | UV |

Stereochemical Characterization

Unambiguous determination of the relative and absolute stereochemistry of substituted ethyl cyclobutanecarboxylates is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the primary techniques used for this purpose.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY, NOESY, and HSQC, are powerful tools for determining the relative stereochemistry of cyclobutane derivatives.[7][8] The coupling constants between protons on the cyclobutane ring and through-space interactions observed in NOESY spectra provide valuable information about the cis/trans relationships of the substituents. For example, the observation of a NOE between two protons on the same face of the ring can confirm a cis relationship.[9]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, allowing for the unambiguous assignment of both relative and absolute stereochemistry. This technique is invaluable for confirming the stereochemical outcome of a synthetic route or the identity of a separated stereoisomer.

Biological Activity of Stereoisomers

The stereochemistry of substituted cyclobutanes can have a profound impact on their biological activity. Different stereoisomers of a drug candidate can exhibit vastly different potencies and pharmacological profiles. For example, certain cyclobutane-containing alkaloids have shown antimicrobial, antibacterial, and antitumor activities.[7][10] The specific spatial arrangement of functional groups is often critical for effective binding to biological targets. Recent studies have shown that some cyclobutane isomers exhibit significant inhibitory effects on cancer cell lines.[10]

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and analysis of substituted ethyl cyclobutanecarboxylate stereoisomers.

Caption: General workflow for the synthesis and analysis of stereoisomers.

Caption: Schematic of a chiral HPLC separation process.

This technical guide highlights the critical importance of stereochemistry in the field of substituted ethyl cyclobutanecarboxylates. A thorough understanding and application of stereoselective synthesis, robust separation techniques, and detailed characterization methods are paramount for the successful development of new chemical entities in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Data for Ethyl Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of ethyl cyclobutanecarboxylate. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on the detailed experimental protocols for key thermochemical measurements, including the determination of the enthalpy of combustion and enthalpy of vaporization. These protocols are supplemented with visualizations of the experimental workflows and the logical relationships in data derivation. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who require an understanding of the principles and practical aspects of thermochemical analysis for cyclic esters.

Introduction

This compound (C₇H₁₂O₂) is a cyclic ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its thermochemical properties, such as the enthalpy of formation, is crucial for reaction engineering, process safety, and computational modeling of its behavior.

Thermochemical Data for this compound

While specific experimentally determined values for the enthalpy of formation and other thermochemical properties of this compound are not publicly accessible, the following table outlines the key parameters that would be determined and their significance.

Table 1: Key Thermochemical Parameters for this compound

| Thermochemical Property | Symbol | Units (kJ/mol) | Significance |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Data Not Available | Represents the heat change when one mole of the compound in its liquid state is formed from its constituent elements in their standard states. Essential for calculating reaction enthalpies. |

| Standard Enthalpy of Combustion (liquid) | ΔcH°(l) | Data Not Available | The heat released when one mole of the liquid compound is completely burned in excess oxygen to form CO₂ (g) and H₂O (l). This is the primary experimental value used to determine the enthalpy of formation. |

| Enthalpy of Vaporization | ΔvapH° | Data Not Available | The heat required to transform one mole of the liquid into a gas at a given temperature. Necessary for converting between liquid and gas phase thermochemical data. |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Data Not Available | Represents the heat change when one mole of the compound in its gaseous state is formed from its constituent elements in their standard states. Crucial for gas-phase reaction modeling. |

Experimental Protocols

The determination of the thermochemical data presented in Table 1 relies on precise calorimetric measurements. The following sections detail the standard experimental protocols for determining the enthalpy of combustion and the enthalpy of vaporization.

Determination of the Enthalpy of Combustion via Oxygen-Bomb Calorimetry

The standard enthalpy of combustion is determined using a high-pressure oxygen bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled environment.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible made of a material that does not react with the sample or products (e.g., platinum or quartz).

-

Bomb Assembly: The crucible is placed inside a stainless-steel high-pressure vessel, known as the "bomb." A fusible wire (e.g., iron or platinum) is connected to two electrodes within the bomb, with the wire in contact with the sample to ensure ignition. A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and then pressurized with pure oxygen to a pressure of approximately 30 atm. This ensures complete combustion of the organic sample.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer (e.g., a platinum resistance thermometer) to monitor the temperature of the water.

-

Combustion and Temperature Measurement: The initial temperature of the water in the calorimeter is recorded. The sample is then ignited by passing an electric current through the fusible wire. The heat released by the combustion of the sample and the wire is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (C_cal) is determined separately by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated using the following equation: ΔcU° = - (C_cal * ΔT - q_wire - q_acid) / n where:

-

C_cal is the heat capacity of the calorimeter.

-

ΔT is the corrected temperature rise.

-

q_wire is the heat released by the combustion of the ignition wire.

-

q_acid is a correction for the formation of nitric acid from residual nitrogen in the bomb.

-

n is the number of moles of the sample.

The standard enthalpy of combustion (ΔcH°) is then calculated from the internal energy of combustion using the relation: ΔcH° = ΔcU° + Δn_gas * RT where:

-

Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

R is the ideal gas constant.

-

T is the standard temperature (298.15 K).

-

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined by various methods, including calorimetry and vapor pressure measurements.

Methodology (Correlation Gas Chromatography):

-

Instrumentation: A gas chromatograph (GC) equipped with a nonpolar capillary column (e.g., DC-200 silicone fluid) is used.

-

Retention Time Measurement: The retention times of this compound and a series of n-alkanes (as standards) are measured at several different column temperatures.

-

Calculation of Retention Indices: The retention indices (I) of this compound are calculated at each temperature using the retention times of the n-alkanes.

-

Correlation with Enthalpy of Vaporization: A linear correlation is established between the retention indices and the known enthalpies of vaporization for a series of well-characterized compounds.

-

Determination of ΔvapH°: The enthalpy of vaporization of this compound is then determined from its measured retention indices and the established correlation.

Visualizations

The following diagrams illustrate the experimental workflow for determining the enthalpy of formation and the logical relationship for its calculation.

References

Safety and handling information for ethyl cyclobutanecarboxylate

An In-depth Technical Guide to the Safe Handling of Ethyl Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound utilized in various synthetic applications, including the preparation of pharmaceuticals and agrochemicals.[1] Characterized by its ester functional group and a cyclobutane ring, it is a colorless to pale yellow liquid with a fruity odor.[1] While valuable in research and development, a thorough understanding of its safety and handling requirements is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides comprehensive safety data, handling protocols, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[2] It is essential to be aware of its hazard classification for safe handling and storage.

GHS Classification: Flammable liquids, Category 3.

Signal Word: Warning[2]

Hazard Statement: H226: Flammable liquid and vapour.[3]

Pictogram:

-

GHS02: Flame[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for designing experiments and for understanding its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Fruity | [1] |

| Boiling Point | 159 °C (lit.) | [5][6] |

| Density | 0.928 g/mL at 25 °C (lit.) | [5][6] |

| Flash Point | 41 °C (107 °F) | [6] |

| Refractive Index | n20/D 1.426 (lit.) | [5][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | [1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood to prevent the generation of vapor or mist.

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Take precautionary measures against static discharge. Use explosion-proof electrical, ventilating, and lighting equipment.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including:

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage

-

Container: Keep the container tightly closed.[3]

-

Conditions: Store in a cool, dry, and well-ventilated place.[3] It is recommended to store in a dark place at temperatures below 15°C.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]

A logical workflow for the safe handling of this compound is depicted below.

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is essential. The following table summarizes the recommended first aid procedures.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, perform artificial respiration. Seek medical attention if you feel unwell. | [8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, seek medical attention. | [8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately. | [7][8] |

A decision-making diagram for first aid response is provided below.

Caption: A decision tree outlining the appropriate first aid response for different routes of exposure.

Fire-Fighting Measures

Given its flammability, it is important to be prepared for a potential fire.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Water mist may be used to cool closed containers.[9]

-

Special Hazards: Flammable liquid and vapor. Containers may explode when heated.[9] Thermal decomposition can lead to the release of irritating gases and vapors.[10]

-

Protective Equipment: In case of fire, wear self-contained breathing apparatus and full protective gear.[9]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Ensure adequate ventilation.[9] Wear suitable protective equipment. Remove all sources of ignition.[9]

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[10]

Disposal Considerations

-

Product: Dispose of contents and container to an approved waste disposal plant. Disposal should be in accordance with local and national regulations. It is considered a regulated chemical waste due to its ignitability.[11]

-

Contaminated Packaging: Dispose of in accordance with local and national regulations.

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[9] This substance is not considered to have endocrine-disrupting properties.

-

Ecological Information: This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).

Experimental Protocols